Jatropha principle

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

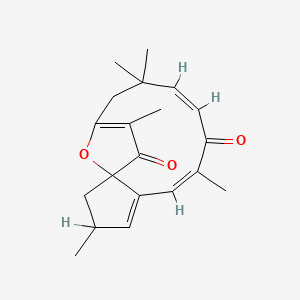

Jatropha principle, also known as this compound, is a useful research compound. Its molecular formula is C20H24O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biodiesel and Biofuels

Jatropha seeds are rich in oil, making them a viable source for biodiesel production. The oil extracted from Jatropha seeds can be converted into biodiesel through transesterification processes. This renewable energy source is particularly important in regions with limited access to fossil fuels.

Case Study: Jatropha as a Biodiesel Crop

A study highlighted the potential of Jatropha as a biodiesel crop in marginal soils, where traditional food crops may not thrive. It was reported that one Jatropha plant could yield approximately one liter of biodiesel annually for up to forty years, contributing to sustainable energy solutions in rural areas of Africa and Asia .

Energy Generation

The by-products of Jatropha processing, such as seed shells and press cake, can be utilized as biomass for energy generation. These materials can be burned to produce heat or converted into biogas through anaerobic digestion.

| Application | Description | Benefits |

|---|---|---|

| Biodiesel Production | Oil from seeds converted to biodiesel | Renewable energy source, reduces dependency on fossil fuels |

| Biomass Energy | Use of seed shells and press cake for energy | Utilizes waste products, contributes to energy sustainability |

Soil Improvement and Erosion Control

Jatropha plants can improve soil quality and prevent erosion when planted in degraded lands. Their extensive root systems help stabilize soil and enhance fertility through organic matter contributions.

Animal Feed

The non-toxic press cake from Jatropha seeds can serve as animal feed. Although it contains anti-nutritional factors, proper processing can mitigate these effects, making it a potential feed resource .

Medicinal Applications

Jatropha curcas has been traditionally used in various medicinal applications due to its bioactive compounds. Research has identified several therapeutic properties:

- Anti-inflammatory : Extracts from Jatropha have shown potential in reducing inflammation.

- Antitumor : Certain compounds exhibit antitumor activity, making them candidates for cancer research.

- Wound Healing : The plant's extracts have demonstrated efficacy in promoting wound healing processes .

Case Study: Therapeutic Properties of Jatropha

A systematic review indicated that Jatropha extracts possess significant antibacterial and antifungal activities, suggesting their use in developing natural antimicrobial agents .

Biocomposite Development

Jatropha biomass is increasingly being explored as a reinforcement material in biocomposite manufacturing. The high cellulose content in Jatropha fibers makes them suitable for producing eco-friendly composite materials used in construction and automotive industries.

| Biocomposite Type | Source Material | Applications |

|---|---|---|

| Fiber Reinforced | Jatropha fibers | Construction materials |

| Bio-based Composites | Seed husks and shells | Automotive components |

Eigenschaften

Molekularformel |

C20H24O3 |

|---|---|

Molekulargewicht |

312.4 g/mol |

IUPAC-Name |

(6Z,9Z)-3,7,11,11,14-pentamethyl-16-oxatricyclo[11.2.1.01,5]hexadeca-4,6,9,13-tetraene-8,15-dione |

InChI |

InChI=1S/C20H24O3/c1-12-8-15-9-13(2)16(21)6-7-19(4,5)11-17-14(3)18(22)20(15,10-12)23-17/h6-9,12H,10-11H2,1-5H3/b7-6-,13-9- |

InChI-Schlüssel |

MJNNONLDVCCGCA-CGHGUHIJSA-N |

Isomerische SMILES |

CC1CC23C(=C1)/C=C(\C(=O)/C=C\C(CC(=C(C2=O)C)O3)(C)C)/C |

Kanonische SMILES |

CC1CC23C(=C1)C=C(C(=O)C=CC(CC(=C(C2=O)C)O3)(C)C)C |

Synonyme |

jatrophone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.